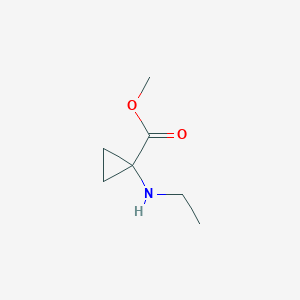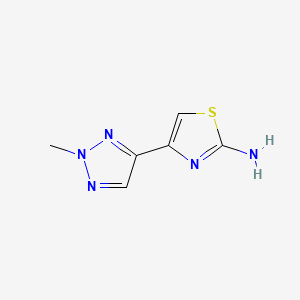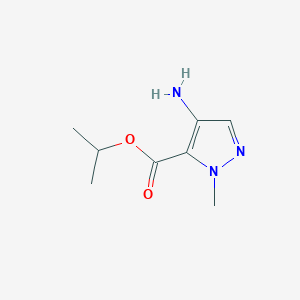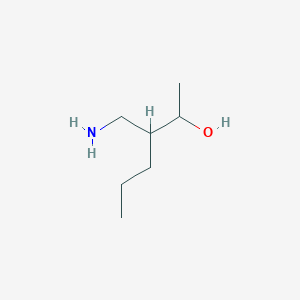
6-(4-Hydroxypiperidin-1-YL)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂ It is characterized by the presence of a hydroxypiperidine group attached to a pyridine ring, which is further substituted with a carbaldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 4-hydroxypiperidine with pyridine-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be scaled up by employing continuous flow reactors or batch reactors, depending on the desired production capacity. Purification of the compound is typically achieved through techniques such as recrystallization or chromatography to ensure the removal of impurities and obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylic acid.
Reduction: Formation of 6-(4-hydroxypiperidin-1-yl)pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the hydroxypiperidine group, making it less versatile in terms of chemical reactivity.
4-Hydroxypiperidine: Lacks the pyridine and aldehyde groups, limiting its applications in certain synthetic and biological contexts.
6-(4-Methoxypiperidin-1-yl)pyridine-3-carbaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group, which can affect its reactivity and interactions.
Uniqueness
6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the hydroxypiperidine and pyridine-3-carbaldehyde moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
6-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c14-8-9-1-2-11(12-7-9)13-5-3-10(15)4-6-13/h1-2,7-8,10,15H,3-6H2 |
Clave InChI |
MFWFEYPVJMAMOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2=NC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Cyclopropylmethyl)amino]propan-2-one](/img/structure/B13161144.png)
![N-[1-(Aminomethyl)cyclopropyl]butanamide](/img/structure/B13161151.png)
![2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid](/img/structure/B13161154.png)
![4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B13161158.png)



![1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea](/img/structure/B13161173.png)






